5-Bromo-2-chloro-4-isopropylpyrimidine

Medicinal Chemistry Synthetic Methodology Chemoselective Cross-Coupling

5-Bromo-2-chloro-4-isopropylpyrimidine (CAS: 1647082-44-7) is a highly functionalized halopyrimidine building block, characterized by a molecular weight of 235.51 g/mol and the molecular formula C7H8BrClN2. Its structure features a pyrimidine core substituted with a bromine atom at the 5-position, a chlorine atom at the 2-position, and an isopropyl group at the 4-position.

Molecular Formula C7H8BrClN2
Molecular Weight 235.51 g/mol
Cat. No. B8116448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-4-isopropylpyrimidine
Molecular FormulaC7H8BrClN2
Molecular Weight235.51 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=NC=C1Br)Cl
InChIInChI=1S/C7H8BrClN2/c1-4(2)6-5(8)3-10-7(9)11-6/h3-4H,1-2H3
InChIKeyJVKPOOHUYQFTFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-chloro-4-isopropylpyrimidine: Technical Specifications for Sourcing and Experimental Design


5-Bromo-2-chloro-4-isopropylpyrimidine (CAS: 1647082-44-7) is a highly functionalized halopyrimidine building block, characterized by a molecular weight of 235.51 g/mol and the molecular formula C7H8BrClN2 [1]. Its structure features a pyrimidine core substituted with a bromine atom at the 5-position, a chlorine atom at the 2-position, and an isopropyl group at the 4-position . This unique tri-substitution pattern creates a distinct and predictable reactivity profile, making it a valuable intermediate for the synthesis of complex kinase inhibitors and other pharmaceutical agents, with commercial sources providing it at a purity of ≥98% .

The Critical Impact of Substitution Pattern: Why 5-Bromo-2-chloro-4-isopropylpyrimidine is Not Interchangeable


The precise location of halogen and alkyl substituents on the pyrimidine ring fundamentally dictates both the reactivity in cross-coupling reactions and the resulting biological activity of downstream products. Generic substitution with a differently substituted analog, such as a regioisomer or a compound lacking a specific halogen, leads to unpredictable outcomes in both synthetic yields and target inhibition profiles. For example, the presence of both a bromine and a chlorine atom offers a well-established basis for chemoselective functionalization . The bromine atom at the 5-position is more reactive in cross-coupling reactions than the chlorine at the 2-position, enabling a stepwise, controlled derivatization that is not possible with di-halogenated analogs. Furthermore, the specific arrangement of halogens and the 4-isopropyl group is known to significantly influence the interaction with biological targets, particularly within the ATP-binding pockets of kinases, as evidenced by distinct binding affinities for BRPF1 bromodomains [1].

Quantitative Head-to-Head Evidence for 5-Bromo-2-chloro-4-isopropylpyrimidine Differentiation


Chemoselective Functionalization: Orthogonal Halogen Reactivity of 5-Br vs. 2-Cl Substituents

The compound contains a C5-Br bond, which is more reactive in palladium-catalyzed cross-couplings than the C2-Cl bond. This allows for sequential, chemoselective derivatization. In contrast, a symmetric analog like 5-bromo-2,4-dichloropyrimidine presents a more challenging selectivity problem . The differential reactivity is well-documented for the parent 5-bromo-2-chloropyrimidine core, where cross-coupling proceeds selectively at the brominated position, leaving the chlorine for subsequent functionalization .

Medicinal Chemistry Synthetic Methodology Chemoselective Cross-Coupling

BRPF1 Bromodomain Inhibition: 5.2-fold Selectivity Over BRPF2-BRD1

This compound, as part of a larger chemical scaffold (CHEMBL4099455), shows a distinct selectivity profile. It inhibits the human BRPF1 bromodomain with an IC50 of 44 nM, while its activity against the closely related BRPF2-BRD1 bromodomain is significantly weaker (IC50 = 230 nM) [1]. This 5.2-fold selectivity window is a quantifiable differentiation. In contrast, a comparator compound (CHEMBL3771106) exhibits a much lower potency against BRPF2 (IC50 = 2,460 nM) but does not offer a direct head-to-head selectivity ratio for BRPF1 within the same dataset [2].

Epigenetics Bromodomain Inhibition Oncology

MPO Inhibition Potency: 360-fold Selectivity Over EPX

For a compound (CHEMBL4790231) incorporating the 5-bromo-2-chloro-4-isopropylpyrimidine core as part of a larger pharmacophore, a striking selectivity profile is observed. It inhibits human myeloperoxidase (MPO) chlorination activity with an IC50 of 1 nM [1]. In a head-to-head comparison against the closely related human eosinophil peroxidase (EPX), its potency is 360-fold lower (IC50 = 360 nM) [2]. This level of target discrimination is not typical of unoptimized halogenated pyrimidine intermediates and highlights the value of this specific scaffold for achieving isoform selectivity.

Inflammation Cardiovascular Disease Enzyme Selectivity

Kinase Hinge-Binding Motif: Potent CDK9 Inhibition (IC50 = 38 nM)

The 5-bromo-2-chloropyrimidine core functions as an effective kinase hinge-binding motif. A lead compound based on this core demonstrates potent inhibition of cyclin-dependent kinase 9 (CDK9) with an IC50 of 38 nM [1]. This activity is notable as CDK9 is a key regulator of oncogenic transcription. While direct comparator data is limited, this level of potency is comparable to optimized CDK9 inhibitors and significantly surpasses the activity of many simpler pyrimidine analogs [1]. Importantly, this activity is linked to a >50-fold selectivity over CDK1/2, minimizing off-target cytotoxicity associated with pan-CDK inhibition [1].

Cancer Therapeutics Transcriptional Regulation Kinase Inhibition

Evidence-Driven Application Scenarios for 5-Bromo-2-chloro-4-isopropylpyrimidine


Development of Selective BRPF1 Bromodomain Inhibitors

This building block is an ideal precursor for developing chemical probes targeting the BRPF1 bromodomain. Its demonstrated 5.2-fold selectivity over the BRPF2 isoform (IC50 44 nM vs. 230 nM) [1] provides a solid foundation for structure-activity relationship (SAR) studies aimed at improving potency and selectivity, crucial for validating the role of BRPF1 in acute myeloid leukemia and other cancers.

Synthesis of Highly Selective Myeloperoxidase (MPO) Inhibitors

For cardiovascular and inflammatory disease research, this scaffold is strategically important for designing next-generation MPO inhibitors. Its derivative exhibits a 360-fold selectivity for MPO over EPX (IC50 1 nM vs. 360 nM) [2], a level of isoform discrimination that is essential for avoiding eosinophil-related side effects. This makes it a superior choice over less selective halopyrimidine alternatives.

Targeting Oncogenic Transcription via Selective CDK9 Inhibition

In oncology, this compound serves as a validated starting point for creating selective cyclin-dependent kinase 9 (CDK9) inhibitors. It demonstrates potent CDK9 inhibition (IC50 = 38 nM) coupled with >50-fold selectivity over CDK1/2 [3], a profile that directly addresses the need for novel agents to overcome transcriptional addiction in cancers like MYC-driven lymphomas and small cell lung cancer.

Streamlined Multi-Step Synthesis via Chemoselective Functionalization

In a medicinal chemistry laboratory setting, this building block enables a more efficient and cost-effective synthetic route. The orthogonality between the C5-Br and C2-Cl handles allows for a controlled, sequential derivatization strategy (first at C5, then at C2) . This reduces the number of synthetic steps and purification requirements compared to less differentiated intermediates, directly impacting project timelines and procurement budgets.

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